Cyclopamine Tartrate

Descripción general

Descripción

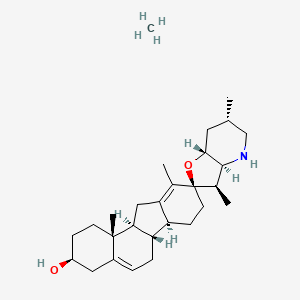

Cyclopamine Tartrate is a cell-permeable inhibitor of Hedgehog (Hh) signaling, which directly inhibits Smo (Smoothened), the accessory protein to the putative Hh receptor . It has anticancer and teratogenic activity in vivo . It’s an improved analogue of cyclopamine with increased water solubility and bioavailability .

Synthesis Analysis

The synthesis of Cyclopamine Tartrate involves a highly convergent process with a 15-step longest linear sequence (LLS). This process includes a de novo synthesis of the trans-6,5 hetero-bicycle via a strain-inducing halocyclization process, a key Tsuji-Trost cyclization to construct the fully substituted, spirocyclic THF motif with exquisite diastereocontrol, and a late-stage ring-closing metathesis (RCM) reaction to forge the central tetrasubstituted olefin .Molecular Structure Analysis

Cyclopamine Tartrate is a steroidal alkaloid, originally proposed to antagonize putative hormones involved in the regulation of specific genes .Chemical Reactions Analysis

Cyclopamine Tartrate has been found to disrupt mitochondrial function and aerobic respiration. It causes a substantial decrease in oxygen consumption in a number of non-small-cell lung cancer (NSCLC) cell lines, similar to the effect of glutamine depletion .Physical And Chemical Properties Analysis

The molecular formula of Cyclopamine Tartrate is C27H41NO2 and its molecular weight is 411.62 .Aplicaciones Científicas De Investigación

1. Cancer Therapy: Inhibition of Hedgehog Signaling

Cyclopamine Tartrate (CycT) is known for its role as an inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial in many cancers, including lung, prostate, and basal cell carcinoma. CycT’s ability to interfere with this pathway makes it a valuable agent in cancer therapy. It has been shown to suppress aerobic respiration in lung cancer cells, leading to decreased proliferation and induced apoptosis .

2. Mitochondrial Function Disruption

Research indicates that CycT can disrupt mitochondrial function in non-small-cell lung cancer (NSCLC) cells. It causes a decrease in oxygen consumption and increases in reactive oxygen species (ROS) generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation. These disruptions can lead to diminished mitochondrial respiration and cell death .

3. Apoptosis Induction

CycT has been found to induce apoptosis in NSCLC cells. By increasing ROS generation and causing mitochondrial dysfunction, CycT leads to the activation of the apoptotic pathways, thereby suppressing cell proliferation and causing cell death .

4. Reduction of Heme Synthesis and Degradation

In NSCLC cells, CycT reduces the levels of proteins and enzymes crucial for heme synthesis and degradation. This reduction can affect the cell’s ability to perform oxidative phosphorylation (OXPHOS), a key process in cellular energy production .

5. Orthotopic Tumor Growth Arrest

Studies have shown that CycT can arrest lung tumor growth and progression by targeting the proteins and enzymes involved in heme uptake and synthesis. This effect is significant for its potential use in slowing down or stopping the growth of tumors in situ .

6. Potential in Cancer Stem Cell Research

The Hh signaling pathway, which CycT inhibits, is also involved in the regulation of cancer stem cells. By targeting this pathway, CycT may be used to study and potentially control the proliferation of cancer stem cells, which are critical in tumor invasiveness and recurrence .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXYVRWWSSRIFU-HBYCUIHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopamine Tartrate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)